2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
Description
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 2-position and a thiophen-3-ylmethylamine moiety at the 3-position.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H12N2S/c1-9-11(3-2-5-12-9)13-7-10-4-6-14-8-10/h2-6,8,13H,7H2,1H3 |
InChI Key |
JRGIRQNNXUFZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or dichloromethane, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls. The product would then be purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine or thiophene rings.
Scientific Research Applications
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and thiophene moieties. These interactions can lead to modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- Electronic Effects : The thiophene ring in 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine introduces sulfur-based electron-rich characteristics, contrasting with CF₃-substituted derivatives (e.g., ), which are electron-withdrawing.
- Solubility : Direct thiophene attachment (e.g., 2-(thiophen-2-yl)pyridin-3-amine ) improves polar solvent compatibility compared to the methylene-bridged analogue, which may exhibit lower solubility due to increased hydrophobicity.
- Synthetic Accessibility: The discontinued status of the target compound contrasts with more straightforward syntheses of imidazo[1,2-a]pyrimidine derivatives (e.g., ), which are synthesized via Schiff base reactions in ethanol.
Pharmacological and Functional Comparisons
While direct pharmacological data for 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine are absent, structurally related compounds exhibit diverse bioactivities:
- Antiparasitic Activity: Pyridine derivatives such as UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) inhibit CYP51 in Trypanosoma cruzi, highlighting the role of pyridine scaffolds in antiparasitic drug design .
- Antioxidant Applications: Tetrazole and thiazolidinone derivatives of imidazo[1,2-a]pyridin-3-amine demonstrate antioxidant activity, though yields for such compounds are often low (e.g., 10–12% in some cases ).
Biological Activity
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of pyridine and thiophene rings, has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes current research findings, outlines biological activity, and presents relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is C₁₁H₁₃N₂S, with a molecular weight of 205.30 g/mol. The structure includes:
- A pyridine ring , which contributes to the compound's electron-withdrawing properties.
- A thiophene ring , enhancing its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro tests revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
2. Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against lung cancer cell lines such as A549. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of key signaling pathways involved in tumor growth.
3. Mechanism of Action
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific enzymes and receptors due to its unique structural features. These interactions can lead to the modulation of biological pathways associated with antimicrobial and anticancer effects .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antibacterial agent.
Case Study 2: Anticancer Activity Assessment
A separate investigation focused on the anticancer properties against A549 cells utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. The findings indicated a significant reduction in cell viability at higher concentrations, with IC50 values comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
